![molecular formula C14H17N3 B13696374 7-Benzyl-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine](/img/structure/B13696374.png)
7-Benzyl-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine is a heterocyclic compound with a molecular formula of C14H17N3. This compound is part of the imidazo[1,5-d][1,4]diazepine family, which is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group attached to a tetrahydroimidazo[1,5-d][1,4]diazepine core, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzylamine with a suitable diketone or ketoester in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The resulting intermediate undergoes cyclization to form the desired diazepine ring.
Industrial Production Methods
Industrial production of 7-Benzyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Benzyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The benzyl group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl-substituted imidazo[1,5-d][1,4]diazepine derivatives, while reduction may produce tetrahydro derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anticonvulsant and anxiolytic agent.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Benzyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, leading to its potential anticonvulsant and anxiolytic effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanol hydrochloride
- N-Ethyl-N-((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)ethanamine hydrochloride
- 6,8-Bis(aryl)-5-methyl-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-d][1,4]diazepines
Uniqueness
7-Benzyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H17N3 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
7-benzyl-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine |
InChI |
InChI=1S/C14H17N3/c1-2-4-13(5-3-1)11-16-7-6-14-10-15-12-17(14)9-8-16/h1-5,10,12H,6-9,11H2 |
Clave InChI |
SKHFMSOIAFJXIQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN2C1=CN=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


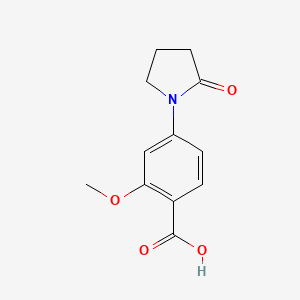
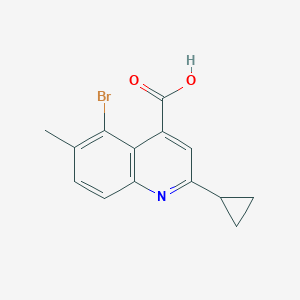
![2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13696299.png)

![Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate](/img/structure/B13696313.png)

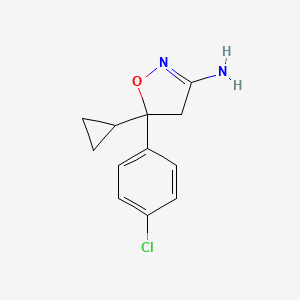
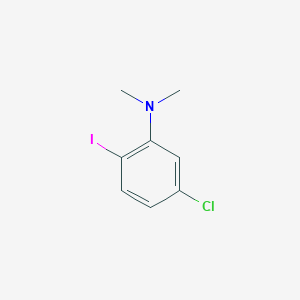
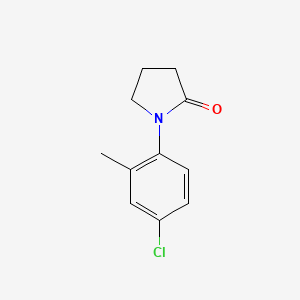
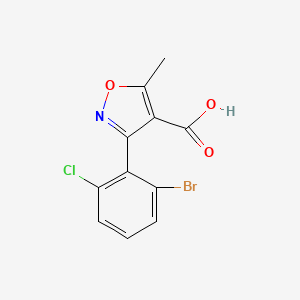
![3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13696349.png)



